Methyloxoarsine

Description

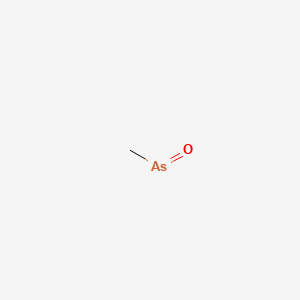

Structure

2D Structure

Properties

IUPAC Name |

arsorosomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3AsO/c1-2-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUFTJQAYCNJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AsO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208030 | |

| Record name | Methylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.956 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-58-8 | |

| Record name | Arsine, methyloxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylarsine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyloxoarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Methyloxoarsine

Established Synthetic Routes for Methyloxoarsine Preparation

The preparation of methylarsonic acid (CH₃AsO(OH)₂) and related methyl arsenic oxides has been achieved through several established routes. A historically significant method is the Meyer reaction , which involves the methylation of arsenous acid (As(OH)₃) with methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (B78521) (NaOH). This reaction is notable for achieving the oxidation of arsenic from the +3 to the +5 oxidation state during the alkylation process.

Meyer Reaction: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O wikipedia.org

Other synthetic pathways include the reaction of methyl chloride with sodium arsonate under pressure, and the reaction of dimethyl sulfate (B86663) with a solution of arsenic trioxide in sodium hydroxide nih.gov. Methylarsonous acid (MMAIII), a trivalent form, can be synthesized by reducing methylarsonic acid (MMAV) with agents like sulfur dioxide (SO₂) or sodium borohydride (B1222165) (NaBH₄) under anaerobic conditions acs.org.

Alkylation Reactions in Organoarsenic Synthesis

Alkylation, the process of adding an alkyl group (such as a methyl group) to a molecule, is a cornerstone in the synthesis of organoarsenic compounds. In the context of methylarsonic acid and related species, alkylation typically involves the introduction of a methyl group onto an arsenic center. This can occur through reactions involving methyl halides (like methyl iodide or methyl chloride) or other methylating agents with arsenic precursors.

For instance, the direct reaction of methyl halides with elemental arsenic, often in the presence of copper catalysts at elevated temperatures, can yield various methyl arsenic halides wikipedia.org. These reactions exemplify how alkyl groups are incorporated into arsenic frameworks, leading to compounds with direct carbon-arsenic bonds. The Meyer reaction, as mentioned, is a prime example where methyl iodide serves as the methylating agent to introduce a methyl group onto arsenic, simultaneously oxidizing it to the pentavalent state wikipedia.org.

Redox Chemistry in this compound Formation

Redox chemistry plays a critical role in the formation and interconversion of arsenic species, including those related to this compound. The transformation between trivalent (As(III)) and pentavalent (As(V)) arsenic oxidation states is central to arsenic metabolism and synthesis.

The formation of methylarsonic acid (As(V)) often involves the oxidation of a trivalent arsenic precursor. The Meyer reaction, for example, involves the methylation of arsenous acid (As(III)) to methylarsonic acid (As(V)) wikipedia.org. Conversely, methylarsonic acid (As(V)) can be reduced to methylarsonous acid (As(III)) using reducing agents such as sulfur dioxide (SO₂) or sodium borohydride (NaBH₄) acs.org. This redox cycling is also observed in biological systems, where methylation processes often involve a reduction of pentavalent arsenic to trivalent arsenic, followed by methylation and subsequent re-oxidation inchem.orgacs.org.

Derivatization Strategies and Analog Synthesis in Academic Research

Academic research frequently explores the derivatization of methylarsonic acid and the synthesis of related analogs to understand their chemical behavior, biological activity, and potential applications. Strategies involve modifying the functional groups attached to the arsenic atom or altering the arsenic core structure.

For example, researchers have synthesized various methyl arsenic compounds, including thiolated derivatives like monomethylmonothioarsonic acid and dimethyldithioarsinic acid, to study their properties researchgate.net. The synthesis of arsenicin A, a polyarsenical compound, involves complex multi-step processes that incorporate methyl groups into an arsenic cage structure, demonstrating sophisticated derivatization techniques anu.edu.auresearchgate.net. Furthermore, studies have focused on the synthesis of methylated trivalent arsenicals, such as this compound (MAsIII), for investigating their reactivity with DNA acs.orgacs.org.

Chemical Reactivity and Mechanistic Studies of Methyloxoarsine

Fundamental Reaction Pathways and Transformations

Methyloxoarsine (MAsIII) is a reactive trivalent arsenic species (As(III)) that participates in various chemical transformations. A key characteristic of MAsIII is its relative instability, especially within biological matrices such as urine, where it can undergo oxidation to the more stable pentavalent methylarsonic acid (MMA(V)) acs.orgresearchgate.net. This oxidation process is influenced by environmental factors, including temperature and pH, with higher pH values accelerating the rate of oxidation researchgate.net. For instance, MAsIII in urine shows significantly reduced stability compared to its storage in de-ionized water at low temperatures, often oxidizing within days to weeks depending on conditions researchgate.net. The metabolic pathways of arsenic often involve a cycle of reduction from pentavalent to trivalent states, followed by methylation, which can produce reactive trivalent intermediates like MAsIII acs.orgacs.org.

Ligand Exchange and Coordination Phenomena

While detailed studies on MAsIII acting as a central metal in coordination complexes are not extensively covered in the provided literature, its chemical reactivity is strongly marked by a high affinity for thiol groups researchgate.netacs.orgacs.orgnih.gov. This pronounced affinity suggests a propensity for forming strong bonds or coordinating with sulfur atoms present in biological molecules, such as cysteine residues in proteins and thiols within DNA. These interactions are fundamental to its biological activity and are considered a primary driver of its toxicological effects acs.org.

Oxidative and Reductive Reactivity Patterns

This compound exists in the trivalent oxidation state of arsenic (As(III)) acs.orgresearchgate.netacs.orgnih.govd-nb.info. A significant aspect of its reactivity is its susceptibility to oxidation, readily transforming into pentavalent arsenic species, most notably methylarsonic acid (MMA(V)) acs.orgresearchgate.net. This interconversion between trivalent and pentavalent states is a hallmark of arsenic metabolism. Biological processes often involve the reduction of pentavalent arsenic (As(V)) to trivalent arsenic (As(III)), which then serves as a substrate for methylation enzymes, leading to the formation of reactive trivalent methylated arsenicals like MAsIII acs.orgacs.org.

Interactions with Thiol-Containing Species: Molecular Mechanisms

The potent biological activity of this compound is largely attributed to its high affinity for thiol-containing molecules researchgate.netacs.orgacs.orgnih.gov. This interaction is considered a principal mechanism underlying its toxicity acs.org.

DNA Damage: MAsIII has demonstrated the capacity to directly nick and degrade supercoiled DNA in vitro. This activity is not observed with pentavalent methylated arsenicals or inorganic arsenate under similar conditions researchgate.netacs.org. In studies using human lymphocytes, MAsIII was found to be significantly more potent than inorganic arsenite (iAs(III)) in inducing DNA damage, as measured by tail moment in single-cell gel (SCG) assays, exhibiting approximately 77 times the potency of iAs(III) researchgate.netacs.org.

Enzyme Inhibition: MAsIII acts as a potent inhibitor of enzymes that contain critical thiol groups, such as glutathione (B108866) reductase and thioredoxin reductase. Its inhibitory effects are often more pronounced than those of inorganic arsenite or pentavalent methylated arsenicals acs.org.

Direct-Acting Genotoxicity: Unlike some other arsenical compounds that may require external activation, MAsIII's ability to damage DNA in vitro occurs without the need for added enzymatic or chemical activators, classifying it as a direct-acting genotoxic agent acs.org.

Cytotoxicity: Research indicates that MAsIII is considerably more toxic than inorganic arsenite (iAs(III)) in human cells, with reported cytotoxicity being 2 to 10 times higher, depending on the specific assay methodology and cellular environment acs.org.

Table 1: Comparative Reactivity of Methylated Arsenicals with DNA

| Arsenical Species | DNA Nicking Activity (in vitro) | SCG Assay Potency (relative to iAsIII) |

| MAsIII | Yes (effective at 30 µM) | ~77x |

| DMAsIII | Yes (observed at 150 µM) | ~386x |

| iAsIII | No | 1x (Baseline) |

| MMA(V) | No | N/A |

| DMA(V) | No | N/A |

Source: researchgate.netacs.org

Table 2: Relative Cytotoxicity and Thiol Affinity of Arsenicals

| Arsenical Species | Cytotoxicity (relative to iAsIII) | Thiol Affinity |

| MAsIII | 2-10x | High |

| DMAsIII | Comparable to iAsIII (cell-line dependent) | High |

| iAsIII | Baseline | High |

| MMA(V) | Lower | Moderate |

| DMA(V) | Lower | Moderate |

Reaction Kinetics and Energetic Considerations

Stability and Oxidation: this compound (MAsIII) is characterized by its relative instability, particularly in biological fluids like urine, where it is prone to oxidation into methylarsonic acid (MMA(V)) researchgate.net. The rate of this oxidation is dependent on temperature and pH. For instance, MAsIII in urine can oxidize significantly within a week at room temperature, whereas it exhibits greater stability when stored in de-ionized water at low temperatures researchgate.net.

Energetic Barriers: Density Functional Theory (DFT) calculations have been utilized to assess the energetic feasibility of reactions between various arsenicals and thiol-containing molecules acs.org. These computational studies suggest that MAsIII possesses a lower energy barrier for reaction with thiol groups compared to both pentavalent arsenicals and inorganic arsenite. Specifically, the energy barrier for MAsIII reacting with methanethiol, involving the departure of a hydroxyl group, was calculated to be 25.4 kcal/mol acs.org. This lower energetic barrier is consistent with its observed higher toxicity and reactivity towards thiols acs.org.

Table 3: Energetic Barriers for Arsenical Reactions with Thiol (DFT Calculations)

| Arsenical Species | Leaving Group | Energy Barrier (kcal/mol) |

| MAsIII | Hydroxyl | 25.4 |

| Arsenite (iAsIII) | Hydroxyl | 27.7 |

| Arsenate (iAsV) | Hydroxyl | 32.8 |

| DMA(V) | Hydroxyl | 36.2 |

| MMA(V) | Hydroxyl | 38.3 |

Source: acs.org

Environmental Occurrence, Speciation, and Biogeochemical Cycling of Methyloxoarsine

Natural and Anthropogenic Sources in Environmental Systems

Methyloxoarsine and other methylated arsenicals in the environment originate from both natural biological processes and human activities. For billions of years, microorganisms have produced natural methylated organoarsenicals as part of the arsenic biogeochemical cycle. frontiersin.org This biological methylation was historically considered a detoxification process, although the trivalent intermediates like this compound (also known as methylarsenite or MAs(III)) are highly toxic. frontiersin.orgnih.gov

Anthropogenic activities have also introduced significant amounts of methylated arsenic compounds into the environment. A primary source has been the use of organoarsenical pesticides and herbicides. frontiersin.org For instance, monosodium methanearsonate (MSMA), a pentavalent organoarsenical, can be microbially reduced in the environment to the more toxic trivalent form, this compound. frontiersin.org

Speciation and Distribution in Various Environmental Compartments

Arsenic exists in various chemical forms, or species, in the environment, including inorganic arsenate (As(V)) and arsenite (As(III)), as well as methylated forms like monomethylarsonic acid (MMA(V)), dimethylarsinic acid (DMA(V)), and their trivalent analogues, this compound (MMA(III)) and dimethylarsinous acid (DMA(III)). acs.orgnih.gov The distribution of these species varies significantly across different environmental compartments such as water, soil, and sediments.

In flooded soils and sediments, anaerobic conditions promote the reduction of pentavalent arsenic species to their more mobile and toxic trivalent forms, including this compound. nih.gov Studies of paddy soils have shown that the concentration of methylated arsenic species, including MMA and DMA, in soil pore water can range from 0 to 85 µg L⁻¹, representing up to 69% of the total soluble arsenic. acs.org The speciation in soil pore water is particularly important as it influences the uptake and accumulation of arsenic species in plants like rice. acs.org In estuarine environments, a distinction is observed between freshwater and saltwater regions, with inorganic arsenicals often being the most dominant forms found in zooplankton. nih.gov

Abiotic Transformation Pathways in Aquatic and Terrestrial Environments

Abiotic, or non-biological, transformations play a crucial role in the fate of this compound and other arsenic species. These transformations are heavily influenced by the chemical conditions of the environment, particularly pH and redox potential (Eh). semanticscholar.orgscispace.com

In aquatic systems, the stability and speciation of arsenic are directly linked to these factors. Under oxidizing conditions (high Eh), pentavalent species like arsenate and monomethylarsonic acid (MMA(V)) are predominant. semanticscholar.orgresearchgate.net As redox potential decreases, creating reducing or anoxic conditions, these are transformed into trivalent species like arsenite and this compound. nih.govresearchgate.net This reduction significantly increases arsenic's solubility and mobility in the environment. scispace.comresearchgate.net

The pH of the environment also affects arsenic's chemical form and behavior. wikipedia.org For example, an alkaline pH can promote the release of arsenic into solution. semanticscholar.orgscispace.com In terrestrial environments, the dissolution of iron oxyhydroxides under moderately reduced conditions can release coprecipitated arsenic, influencing the concentration of soluble arsenic species available for further transformation. semanticscholar.orgscispace.com While this compound itself is a product of reduction, it can also be oxidized back to its pentavalent form, MMA(V), in the presence of oxygen, making it a transient species in aerobic environments. frontiersin.orgnih.gov

Microbial Biotransformations: Methylation and Demethylation Mechanisms

Microorganisms are central to the biogeochemical cycling of arsenic through biotransformation processes, primarily methylation and demethylation. frontiersin.orgmedcraveonline.com Biotransformation is the structural modification of a chemical compound by organisms or their enzymes. medcraveonline.comresearchgate.net Microbes methylate inorganic arsenic in a stepwise process, converting arsenite to this compound (MMA(III)), then to dimethylarsinous acid (DMA(III)), and finally to volatile trimethylarsine (B50810) (TMA(III)). nih.gov This process was initially thought to be a detoxification mechanism. nih.gov However, the trivalent methylated intermediates, including this compound, are now known to be highly reactive and toxic, suggesting methylation can also be a bioactivation process. frontiersin.orgnih.gov

Conversely, some microbes have evolved mechanisms for demethylation, breaking the carbon-arsenic bond in compounds like this compound to form the less toxic inorganic arsenite. frontiersin.orgnih.gov This creates a cycle of arsenic methylation and demethylation that influences the local concentration and toxicity of arsenic species. frontiersin.org

The key enzyme responsible for microbial arsenic methylation is the As(III) S-adenosylmethionine (SAM) methyltransferase, known as ArsM in microbes. nih.govnih.gov The arsM gene is widely distributed among bacteria, archaea, and eukaryotes. nih.govacs.org The ArsM enzyme catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a trivalent arsenic substrate. nih.govwikipedia.org

The catalytic process involves sequential methylation steps. First, arsenite (As(III)) is methylated to form this compound (MAs(III)). nih.gov This product can then be further methylated by the same enzyme to produce dimethylarsinous acid (DMAs(III)). nih.govnih.gov The activity of the ArsM enzyme relies on conserved cysteine residues that bind the arsenic substrate. nih.govwikipedia.org Studies have shown that the abundance of the arsM gene in environmental samples, such as composting manure or contaminated soils, can be positively correlated with the concentration of methylated arsenic species. acs.orgnih.gov Expression of the arsM gene in arsenic-sensitive bacteria confers resistance to arsenite, supporting its role in arsenic detoxification. acs.org

The rate and extent of microbial arsenic biotransformations are strongly influenced by environmental conditions. Soil redox potential is a key factor, with anoxic conditions generally favoring microbial arsenic methylation. nih.gov Flooding of soils, which lowers the redox potential, has been shown to promote the activity of methylating microbes. nih.gov

Soil pH also plays a significant role. Research has shown a positive correlation between soil pH and the copy number of the microbial arsM gene. acs.org However, the concentration of methylated arsenic in soil pore water may be negatively correlated with pH, suggesting a complex interaction where pH affects not only the microbial community but also the chemical behavior (e.g., adsorption) of the methylated products. acs.org Additionally, the availability of dissolved organic carbon can positively influence the levels of methylated arsenic in soil pore water, likely by providing a carbon and energy source for the methylating microorganisms. acs.org

Adsorption and Desorption Dynamics on Geochemical Phases (e.g., Iron Oxides)

The mobility of this compound in soil and aquatic systems is largely controlled by its interaction with mineral surfaces, particularly iron oxides like goethite and ferrihydrite. nih.govpjoes.com These minerals are widespread in the environment and have a high affinity for arsenic species. pjoes.com

However, adsorption behavior varies significantly between different arsenic species. Studies comparing trivalent and pentavalent inorganic and methylated arsenicals have revealed that this compound (MMAsIII) and dimethylarsinous acid (DMAsIII) are not significantly adsorbed by goethite or ferrihydrite across a wide pH range (3 to 11). nih.govresearchgate.net This is in stark contrast to inorganic arsenite (iAsIII), which is strongly adsorbed to these iron oxides. nih.govresearchgate.net

Pentavalent methylated species like monomethylarsonic acid (MMAsV) and dimethylarsinic acid (DMAsV) do adsorb to iron oxides, but their affinity is generally lower than that of inorganic arsenate (iAsV). nih.gov Increased methyl substitution on the arsenic atom leads to decreased adsorption at low concentrations and makes the compound easier to release from the iron oxide surface. nih.govresearchgate.net Desorption can be prompted by competing ions, with phosphate (B84403) being more effective at displacing adsorbed arsenic than sulfate (B86663). nih.gov The poor adsorption of this compound suggests it can be highly mobile in environments rich in iron oxides, posing a greater potential for transport and bioavailability. nih.gov

Interactive Data Table: Adsorption of Arsenic Species on Iron Oxides

The table below summarizes the relative adsorption affinity of various arsenic species on common iron oxide minerals based on research findings. nih.govresearchgate.net

| Arsenic Species | Chemical Formula | Oxidation State | Adsorption on Goethite & Ferrihydrite |

| Arsenite | H₃AsO₃ | +3 | Strong |

| Arsenate | H₃AsO₄ | +5 | Very Strong |

| This compound (MMA(III)) | CH₃AsO | +3 | Negligible |

| Monomethylarsonic acid (MMA(V)) | CH₃AsO(OH)₂ | +5 | Moderate |

| Dimethylarsinous acid (DMA(III)) | (CH₃)₂AsOH | +3 | Negligible |

| Dimethylarsinic acid (DMA(V)) | (CH₃)₂AsO(OH) | +5 | Weak to Moderate |

Advanced Analytical Approaches for Methyloxoarsine Detection and Characterization

Chromatographic Separation Techniques for Speciation Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating methyloxoarsine from other arsenic species present in a sample, a process known as speciation analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) , often coupled with highly sensitive detectors, is a powerful tool for the speciation of non-volatile and thermally labile arsenic compounds. The separation is typically achieved using either ion-exchange or reversed-phase chromatography. For arsenic speciation, anion-exchange chromatography is frequently employed to separate arsenite, arsenate, monomethylarsonic acid (MMAA), and dimethylarsinic acid (DMAA) thermofisher.com. While specific methods for this compound are less commonly detailed, the principles of separating methylated arsenic species are directly applicable. The choice of mobile phase is critical and often consists of a buffer solution, with parameters such as pH and ionic strength being optimized to achieve the desired separation nih.gov.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable arsenic compounds. To analyze non-volatile species like this compound, a derivatization step is typically required to convert them into volatile analogues rsc.orgnih.gov. This often involves reaction with a silylating agent rsc.org. The derivatized analytes are then separated on a capillary column and detected, often by mass spectrometry (MS) nih.gov. GC offers high resolution and can be a very effective technique for separating complex mixtures of organoarsenic compounds researchgate.net.

Table 1: Representative Chromatographic Conditions for Arsenic Speciation Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Anion-exchange (e.g., PRP-X100) or C18 reversed-phase thermofisher.comnih.gov | Capillary column (e.g., DB-5MS) rsc.org |

| Mobile Phase/Carrier Gas | Buffered aqueous solution (e.g., ammonium (B1175870) carbonate) thermofisher.com | Inert gas (e.g., Helium, Argon) researchgate.net |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) thermofisher.comthermofisher.com | Mass Spectrometry (MS) rsc.orgnih.gov |

| Typical Analytes | As(III), As(V), MMAA, DMAA, Arsenobetaine nih.govthermofisher.com | Volatile organoarsenic compounds (after derivatization) nih.govnih.gov |

| Derivatization | Not typically required | Often required for non-volatile species (e.g., silylation) rsc.org |

Spectroscopic Identification and Quantification (e.g., ICP-MS, NMR, Mass Spectrometry, Raman Spectroscopy)

Spectroscopic methods provide the means for both the identification and quantification of this compound following chromatographic separation or as part of a hyphenated technique.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common detector coupled with HPLC for arsenic speciation due to its exceptional sensitivity and elemental specificity thermofisher.comthermofisher.com. HPLC-ICP-MS allows for the detection of arsenic species at trace and ultra-trace levels, with detection limits often in the parts-per-trillion (ng/L) range nih.gov. The high-temperature plasma atomizes and ionizes the arsenic atoms from the eluting compounds, which are then detected by the mass spectrometer frontiersin.org. This technique provides quantitative information based on the intensity of the arsenic signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of molecules wikipedia.orglibretexts.orgnih.gov. While not as sensitive as ICP-MS, NMR can provide detailed information about the chemical environment of atoms within a molecule msu.edumdpi.com. For this compound, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the methyl group and its relationship to the arsenic and oxygen atoms. The chemical shifts and coupling constants would provide a unique fingerprint for the molecule's structure.

Mass Spectrometry (MS) , in addition to its use in ICP-MS, can be coupled with GC or HPLC (as in LC-MS) to provide molecular weight and structural information researchgate.net. Electrospray ionization (ESI) is a common interface for LC-MS, which can generate molecular ions of the arsenic species, aiding in their identification researchgate.net.

Raman Spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule, offering a structural fingerprint wikipedia.org. It can be used to identify specific chemical bonds and functional groups within a molecule. For this compound, Raman spectroscopy could potentially identify the As=O and As-C stretching vibrations, providing confirmatory structural information.

Electron Ionization (EI) is a common ionization technique used in GC-MS. In EI, high-energy electrons bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner libretexts.orglibretexts.org. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint nih.govwikipedia.org. While specific fragmentation pathways for this compound are not extensively documented in readily available literature, general principles of fragmentation for organometallic compounds can be applied. The fragmentation of this compound (CH₃AsO) would likely involve the following key steps:

Molecular Ion Formation: The initial step is the formation of the molecular ion [CH₃AsO]⁺.

Loss of Methyl Radical: A common fragmentation pathway for methylated compounds is the loss of the methyl radical (•CH₃), resulting in the formation of an [AsO]⁺ ion.

Loss of Oxygen: Cleavage of the arsenic-oxygen bond could lead to the formation of a [CH₃As]⁺ ion.

Other Fragmentations: Further fragmentation could involve the loss of other neutral fragments.

The relative abundance of these fragment ions would be characteristic of the this compound structure.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive species. Techniques such as voltammetry could potentially be applied to the detection of this compound nih.govnih.gov. These methods rely on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable current that is proportional to the analyte's concentration mdpi.com. While specific electrochemical methods for this compound are not widely reported, methods developed for other organoarsenic compounds, such as roxarsone (B1679585), demonstrate the potential of this approach nih.govresearchgate.net. The development of a selective electrode for this compound would be a key step in creating a dedicated electrochemical sensor.

Sample Preparation Protocols and Matrix Effects in Environmental and Biological Studies

The analysis of this compound in environmental and biological samples presents significant challenges due to the complexity of the sample matrices nih.govchromatographyonline.combataviabiosciences.com. Proper sample preparation is a critical step to extract the analyte of interest, remove interfering substances, and ensure the stability of the arsenic species youtube.comthermofisher.comsigmaaldrich.comresearchgate.netbiotage.com.

Sample Preparation Protocols for arsenic speciation typically involve:

Extraction: For solid samples such as soil, sediment, or biological tissues, an extraction step is necessary to bring the arsenic species into a liquid phase. This can be achieved using various solvents, including water, methanol, or acidic solutions researchgate.net. Microwave-assisted extraction (MAE) is a common technique that can improve extraction efficiency nih.gov.

Digestion: For the determination of total arsenic, a strong acid digestion is employed to break down the sample matrix completely nih.gov. However, for speciation analysis, milder extraction conditions are necessary to preserve the chemical form of the arsenic compounds.

Clean-up: Solid-phase extraction (SPE) is often used to remove interfering compounds from the sample extract before chromatographic analysis sigmaaldrich.com.

Matrix Effects refer to the influence of co-existing substances in the sample on the analytical signal of the target analyte, which can lead to either suppression or enhancement of the signal nih.govchromatographyonline.comresearchgate.netchromatographyonline.com. In techniques like HPLC-ICP-MS or LC-MS, matrix components can affect the efficiency of nebulization and ionization in the detector nih.gov. To mitigate matrix effects, several strategies can be employed:

Dilution: Simply diluting the sample can reduce the concentration of interfering substances chromatographyonline.com.

Matrix-matched calibration: Preparing calibration standards in a matrix similar to the sample can help to compensate for matrix effects nih.gov.

Internal standards: The addition of an internal standard, an isotopically labeled analogue of the analyte if available, can correct for variations in the analytical response caused by matrix effects nih.gov.

Table 2: Common Sample Preparation Techniques and Strategies to Mitigate Matrix Effects

| Technique/Strategy | Description | Application |

|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and accelerate the extraction of analytes from solid samples. nih.gov | Extraction of arsenic species from soils, sediments, and biological tissues. |

| Solid-Phase Extraction (SPE) | A chromatographic technique used for sample clean-up and concentration, where analytes are selectively retained on a solid sorbent. sigmaaldrich.com | Removal of interfering compounds from environmental and biological extracts. |

| Matrix-Matched Calibration | The preparation of calibration standards in a sample matrix that is free of the analyte but has a similar composition to the samples being analyzed. nih.gov | To compensate for signal suppression or enhancement in complex matrices. |

| Internal Standardization | The addition of a known amount of a compound (internal standard) that is chemically similar to the analyte to all samples, standards, and blanks. nih.gov | To correct for variations in sample preparation and instrumental response. |

Theoretical and Computational Studies on Methyloxoarsine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and bonding characteristics of methyloxoarsine. These calculations can determine molecular geometries, orbital energies, and the nature of the bonds between atoms.

The bonding in organoarsenic compounds is complex due to the presence of the metalloid arsenic. The arsenic-oxygen bond in this compound is a key feature. It is a polar bond with both covalent and ionic contributions. The arsenic atom in its trivalent state, as in this compound, possesses a lone pair of electrons which significantly influences the molecule's geometry and reactivity.

Studies on related arsenic compounds demonstrate that arsenic has the ability to readily change its oxidation state and bonding configuration, a consequence of its valence orbital electronic configuration. In natural compounds, arsenic primarily bonds to oxygen and sulfur. The stable bonding to a methyl group is also a key characteristic of organoarsenicals like this compound. researchgate.net

Quantum mechanical studies on the interaction of As(III) with various functional groups have shown that the As-O bond length is approximately 1.91 Å. mdpi.com This provides an estimate for the arsenic-oxygen bond in this compound. The geometry around the arsenic atom in trivalent arsenicals is typically pyramidal.

Table 1: Calculated Electronic Properties of a Representative Trivalent Arsenic Compound

| Property | Calculated Value |

|---|---|

| As-O Bond Length (Å) | ~1.91 |

| As-C Bond Length (Å) | ~1.95 |

| O-As-C Bond Angle (°) | ~96 |

Note: The values in the table are representative for trivalent organoarsenic compounds and are based on computational studies of related molecules. Specific values for this compound may vary.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational dynamics, interactions with other molecules, and behavior in different environments, such as in aqueous solution.

While specific MD simulation studies on isolated this compound are not widely available, the principles of these simulations can be applied. A simulation would typically involve defining a force field for the molecule, which describes the potential energy of the system based on the positions of its atoms. The molecule would then be placed in a simulated environment, and the classical equations of motion would be solved to track the trajectory of each atom over a period of time.

Such simulations could be used to study the hydration of this compound and its interactions with biological macromolecules, such as proteins or DNA. For instance, MD simulations have been used to study the behavior of arsenated lipids in bilayers to understand their structural and dynamical properties. researchgate.net These studies provide a framework for how this compound could be modeled in a biological context. The interaction of arsenic-containing compounds with enzymes has also been investigated using MD simulations to understand binding mechanisms. nih.gov

Prediction of Reactivity and Mechanistic Pathways

Computational methods are instrumental in predicting the reactivity of molecules like this compound and elucidating the mechanisms of their reactions. DFT calculations can be used to determine the energies of reactants, products, and transition states, allowing for the calculation of reaction barriers and the prediction of the most likely reaction pathways.

This compound, as a trivalent arsenical, is known to be a reactive species. Studies have shown that methylated trivalent arsenic species can be genotoxic. acs.org For example, the reactivity of this compound (referred to as MAsIII) towards DNA has been assessed, indicating its potential to interact with biological targets. acs.org Computational studies can model these interactions, for example, by calculating the binding energy of this compound to DNA bases or amino acid residues.

The reactivity of arsenicals is often associated with their interaction with thiol groups in proteins. While not specific to this compound, computational studies on the reactivity of other arsenicals with manganese oxides have been performed to understand their oxidation mechanisms. nih.gov These types of studies highlight the utility of process-based modeling in understanding the environmental fate and reactivity of arsenic compounds.

Spectroscopic Property Predictions (e.g., Raman, Mass Spectrometry Fragmentation)

Theoretical calculations can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and identity of a compound.

Raman Spectroscopy: DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in a Raman spectrum. A study combining experimental and DFT-calculated Raman spectra for several arsenic metabolites, including monomethylarsonous acid (MMAIII), a compound closely related to this compound, has been conducted. nih.gov The B3LYP hybrid functional with the 6-311++G** basis set was found to provide good accuracy in predicting vibrational frequencies. nih.gov The calculated fingerprint Raman frequencies for As─O, As─C, and As─S bonds are useful for identifying different arsenic species. nih.gov Molecular modeling can predict the Raman shifts of organoarsenicals, aiding in their identification. rsc.org

Table 2: Predicted Vibrational Frequencies for a Representative Trivalent Organoarsenic Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| As-O Stretch | ~600-700 |

| As-C Stretch | ~550-600 |

| CH₃ Rocking | ~800-900 |

Note: The frequencies in the table are approximate and based on DFT calculations of related organoarsenic compounds.

Mass Spectrometry Fragmentation: Theoretical calculations can also help in predicting the fragmentation patterns of molecules in a mass spectrometer. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways. For organo-arsenic compounds, fragmentation often involves the neutral loss of small molecules or the rupture of arsenic-bound methyl radicals. researchgate.net The fragmentation of the molecular ion of this compound would likely involve cleavage of the As-C and As-O bonds.

Structure-Activity Relationship (SAR) Derivations from Theoretical Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that relate the chemical structure of a molecule to its biological activity or toxicity. researchgate.net These models are often developed using computational methods and can be used to predict the activity of new or untested compounds.

For arsenic compounds, QSAR models have been developed to predict their toxicity. europa.euresearchgate.net These models typically use molecular descriptors that are calculated from the 2D or 3D structure of the molecules. These descriptors can include constitutional, topological, geometrical, and electronic properties. While specific SAR studies focusing solely on this compound are not prevalent, it would be included in broader QSAR models for arsenic toxicity. The descriptors for this compound, such as its molecular weight, polarity, and the presence of the arsenoxide group, would contribute to the prediction of its toxicity within these models. The development of such models is crucial for the risk assessment of organoarsenicals. nih.gov

Molecular and Cellular Interactions of Methyloxoarsine in Biological Systems Mechanistic Focus

Direct Interactions with Nucleic Acids: DNA Nicking and Degradation Mechanisms

Methyloxoarsine and other trivalent arsenicals are recognized for their genotoxic effects, including the capacity to induce DNA damage. The interaction of these compounds with nucleic acids can lead to both single- and double-strand breaks in the DNA helix. This damage is often mediated by the generation of reactive oxygen species (ROS), which can attack the deoxyribose backbone and nucleotide bases. The resulting DNA lesions can disrupt normal cellular processes such as replication and transcription if not effectively repaired.

The accumulation of oxidative DNA lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a hallmark of this compound-induced DNA damage. These lesions can persist in cells deficient in certain DNA repair pathways, further highlighting the compound's genotoxic potential. The inability to clear these adducts can lead to mutations and genomic instability.

Enzymatic Interactions and Inhibition Mechanisms (e.g., Sulfhydryl-containing enzymes, Reductases)

A primary mechanism of this compound's toxicity involves its strong affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. nih.gov This interaction can lead to the inhibition of a wide range of enzymes that are crucial for cellular function. nih.gov Trivalent arsenicals are known to be potent inhibitors of sulfhydryl-containing enzymes.

Enzymes involved in redox regulation and detoxification pathways are particularly susceptible. For instance, reductases that rely on sulfhydryl groups for their catalytic activity can be inactivated by this compound. This inhibition disrupts the cellular antioxidant defense system and can lead to an accumulation of oxidative damage. The binding of this compound to these enzymes is often reversible in the presence of other thiol compounds, but the inhibition can significantly impair cellular metabolism and signaling.

Interference with Cellular Processes: DNA Repair and DNA Methylation Alterations at a Molecular Level

This compound can significantly interfere with crucial cellular processes, including DNA repair and methylation. The compound's ability to induce DNA damage is compounded by its potential to inhibit the very enzymes responsible for repairing such lesions. This dual action can lead to an accumulation of genetic damage and contribute to genomic instability.

Furthermore, exposure to arsenicals can lead to alterations in DNA methylation patterns. nih.gov DNA methylation is a critical epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. biorxiv.org Changes in methylation, such as hyper- or hypomethylation of CpG islands in promoter regions, can lead to the inappropriate silencing or activation of genes, including those involved in tumor suppression and cell cycle control. These epigenetic modifications are considered a key mechanism in arsenic-induced carcinogenesis. biorxiv.orgnih.gov

Role in Arsenic Biomethylation Pathways in Organisms (e.g., AS3MT, ArsM activity)

This compound is an intermediate in the biomethylation of inorganic arsenic, a metabolic pathway present in many organisms, including humans. nih.gov This process is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT) in mammals and its homolog, ArsM, in microorganisms. frontiersin.orgacs.org The pathway involves the sequential addition of methyl groups from the donor S-adenosylmethionine (SAM) to trivalent inorganic arsenic. acs.org

The biomethylation of arsenic has long been considered a detoxification pathway, as the final methylated products are more readily excreted. nih.gov However, the trivalent methylated intermediates, including monomethylarsonous acid (MMA(III)) from which this compound is derived, and dimethylarsinous acid (DMA(III)), are now recognized to be more toxic and carcinogenic than the parent inorganic arsenic. nih.govresearchgate.net The activity of AS3MT can vary among individuals due to genetic polymorphisms, influencing their susceptibility to arsenic-related diseases. nih.gov

Cellular Uptake and Efflux Mechanisms in Model Systems (e.g., Aquaporins in Plants)

The entry of arsenicals into cells is a critical step for their toxic effects. In plants, aquaporins, which are membrane channels primarily known for water transport, have been shown to facilitate the uptake of small neutral molecules, including arsenite. nih.govmdpi.comfrontiersin.org Certain aquaporin isoforms, particularly those in the nodulin-26 like intrinsic protein (NIP) subfamily, can transport arsenite into plant cells.

Once inside the cell, various efflux systems can actively pump arsenicals out, representing a detoxification mechanism. In bacteria, for instance, specific efflux pumps contribute to arsenic resistance by expelling these toxic compounds from the cytoplasm. The balance between uptake and efflux determines the intracellular concentration of this compound and, consequently, its toxicity.

Modulation of Oxidative Stress Pathways at a Cellular Level

A central aspect of this compound's toxicity is its ability to induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govfrontiersin.org Trivalent arsenicals can generate ROS through various mechanisms, including the disruption of mitochondrial electron transport and the inactivation of antioxidant enzymes. nih.govmdpi.com

The resulting increase in ROS can damage cellular components, including lipids, proteins, and DNA. mdpi.com In response to oxidative stress, cells activate signaling pathways to mitigate the damage. A key player in this response is the transcription factor Nrf2 (NF-E2-related factor 2), which regulates the expression of a wide array of antioxidant and detoxification genes. nih.govfrontiersin.org However, chronic exposure to high levels of arsenicals can overwhelm these protective mechanisms, leading to persistent oxidative damage and contributing to the development of various pathologies. nih.gov

Environmental Remediation Technologies for Organoarsenic Compounds

Physico-Chemical Treatment Approaches (e.g., Soil Washing, Adsorption)

Physico-chemical treatments are ex-situ or in-situ methods that use physical and chemical processes to separate or immobilize contaminants.

Soil Washing is an ex-situ process where contaminated soil is excavated and treated with a washing solution to extract contaminants. The choice of washing agent is critical and depends on the contaminant's chemical properties and the soil matrix. For arsenic compounds, various solutions have been explored.

Acids: Inorganic acids can dissolve metal ions and facilitate their removal through ion exchange. However, strong acids can damage soil structure and may not be effective for arsenic, as the resulting positive charge on soil particles can lead to re-adsorption of negatively charged arsenate species.

Chelating Agents: Synthetic chelators like EDTA can form stable complexes with metals, enhancing their removal.

Phosphate (B84403) Solutions: Due to the chemical similarity between arsenate (AsO₄³⁻) and phosphate (PO₄³⁻), phosphate-containing solutions can effectively extract arsenic from soil particles through competitive exchange.

Adsorption is a widely used technique that involves the binding of contaminants to the surface of an adsorbent material. This method is advantageous due to its operational simplicity and high efficiency. vvsu.runih.gov A variety of adsorbents have been investigated for the removal of both inorganic and organic arsenic. vvsu.ru

Iron and Manganese Oxides: Ferric and manganese binary oxides (FMBO) have demonstrated high adsorption capacity for aromatic organoarsenic compounds like p-arsanilic acid (p-ASA) and roxarsone (B1679585) (ROX). vvsu.ru Iron (hydr)oxides, in particular, show a specific chemical affinity for arsenic and are crucial in its geochemical cycling. researchgate.net

Carbon-Based Materials: Materials like multi-walled carbon nanotubes (MWCNTs) and biochar have been developed for arsenic removal. vvsu.ru Nano-zerovalent iron supported on sludge-based biochar has shown exceptionally high adsorption capacity for roxarsone. up.ac.za

Nanomaterials: The high surface-area-to-volume ratio of nanoparticles makes them highly effective adsorbents. nsf.gov Iron-based nanomaterials, including magnetite (Fe₃O₄) and nanoscale zero-valent iron (nZVI), are particularly promising for arsenic removal. nsf.govresearchgate.net Supporting these nanoparticles on materials like graphene oxide can prevent agglomeration and enhance removal efficiency. nsf.gov

Bioremediation Strategies (e.g., Microbial Degradation, Bio-volatilization)

Bioremediation leverages natural biological processes to clean up contaminated environments. For organoarsenic compounds, key strategies include microbial degradation and bio-volatilization.

Microbial Degradation involves the breakdown of complex organic compounds by microorganisms. The degradation of organoarsenic compounds like methylarsonic acid (MAs(V)) has been shown to be a two-step process carried out by a microbial community. nih.govresearchgate.netfiu.edu First, one bacterial species reduces the pentavalent MAs(V) to the more toxic trivalent MAs(III). clu-in.org A second species then demethylates MAs(III) to inorganic arsenite (As(III)). clu-in.org This sequential process highlights the importance of microbial consortia in the complete breakdown of methylarsenicals. nih.govresearchgate.net The initial reduction step is performed by bacteria such as Burkholderia species, while the subsequent demethylation is carried out by organisms like Streptomyces species. clu-in.org

Bio-volatilization is a natural detoxification process where microorganisms transform arsenic compounds into volatile forms, which are then released into the atmosphere. nih.govfiu.edu This process is primarily mediated by the arsM gene, which encodes an As(III) S-adenosylmethionine methyltransferase enzyme. mdpi.comfrontiersin.org This enzyme catalyzes the sequential methylation of arsenite (As(III)) to form volatile species such as dimethylarsine and trimethylarsine (B50810). frontiersin.org A wide range of microbes, including bacteria, fungi, and archaea, possess the ability to methylate and volatilize arsenic. frontiersin.orgnih.gov Genetically engineering bacteria to express the arsM gene can significantly enhance their ability to volatilize arsenic from contaminated soil and water, offering a promising strategy for bioremediation. nih.gov Studies have shown that such engineered bacteria can remove 2.2%-4.5% of arsenic from contaminated soil over 30 days through biovolatilization. nih.gov

Phytoremediation Potentials and Mechanisms

Phytoremediation is a green technology that uses plants to remove, degrade, or stabilize environmental contaminants. nih.gov It is considered a cost-effective and environmentally friendly approach for cleaning up contaminated soil and water. nih.gov The primary mechanisms for arsenic phytoremediation are phytoextraction and phytostabilization.

Phytoextraction involves the uptake of contaminants by plant roots and their translocation and accumulation in the above-ground biomass. mdpi.com Plants known as "hyperaccumulators" are particularly effective at this process. The fern Pteris vittata (Chinese Brake fern) was the first identified arsenic hyperaccumulator and is considered a model plant for arsenic phytoremediation. mdpi.comnih.govacs.orgsemanticscholar.org It can accumulate arsenic to concentrations exceeding 2.3% of its dry weight. semanticscholar.org Other known arsenic-hyperaccumulating ferns include species from the Pteris and Pityrogramma genera. mdpi.comsemanticscholar.org The general mechanism involves the uptake of arsenate (As(V)) through phosphate transporters, its reduction to arsenite (As(III)) within the plant, complexation with phytochelatins, and sequestration into vacuoles. nih.govnih.gov

Phytostabilization refers to the use of plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration into groundwater or the food chain. This is achieved through absorption and accumulation by roots, adsorption onto the root surface, or the precipitation of contaminants within the root zone.

Natural phytoremediation relies on the innate abilities of hyperaccumulating plants to extract contaminants from the soil. nih.gov The effectiveness of this approach depends on selecting the appropriate plant species with high growth rates and tolerance to high concentrations of the contaminant. nih.gov

Induced phytoremediation involves the use of amendments or genetic engineering to enhance the phytoremediation capabilities of plants. This can be necessary when the bioavailability of the contaminant is low or when using non-hyperaccumulating plants with high biomass. Strategies include:

Soil Amendments: Applying chemicals to the soil to increase the bioavailability of arsenic for plant uptake.

Genetic Engineering: Modifying plants to improve their arsenic uptake, translocation, and detoxification capabilities. acs.org

The interaction between plants and soil microbes in the rhizosphere (the soil region immediately surrounding plant roots) is crucial for successful phytoremediation.

Plant Growth-Promoting Rhizobacteria (PGPR) are a group of soil bacteria that can enhance plant growth and mitigate the toxic effects of heavy metals. nih.govresearchgate.net They achieve this through various mechanisms, including:

Production of Siderophores: These molecules bind to iron, making it more available to the plant, which can indirectly influence arsenic mobility. nih.govresearchgate.net

Phosphate Solubilization: By solubilizing phosphate, these bacteria can increase its availability to the plant, which can compete with arsenate uptake. nih.govresearchgate.net

Production of Phytohormones: PGPR can produce plant hormones like indole-3-acetic acid (IAA) that stimulate root growth, leading to a larger surface area for nutrient and contaminant uptake. nih.govresearchgate.net

ACC Deaminase Activity: This enzyme can lower plant stress levels by reducing the production of the stress hormone ethylene. nih.gov

Arbuscular Mycorrhizal Fungi (AMF) form symbiotic relationships with the roots of most land plants and play a significant role in nutrient uptake and arsenic tolerance. usda.govfrontiersin.org The effect of AMF on arsenic uptake can be complex. In some cases, AMF can reduce arsenic accumulation in plants, potentially by improving the plant's phosphorus nutrition, which competes with arsenate uptake. frontiersin.orgnih.gov In other instances, particularly with hyperaccumulating plants like Pteris vittata, AMF have been shown to increase arsenic uptake and accumulation, thereby enhancing phytoextraction efficiency. usda.govresearchgate.net This suggests that the mycorrhizal status of plants is an important factor to consider for effective phytoremediation. researchgate.net

Emerging Technologies in Organoarsenic Remediation

Research into more efficient and sustainable remediation technologies is ongoing. Several emerging methods show great promise for treating organoarsenic contamination.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials through oxidation with highly reactive hydroxyl radicals (·OH). researchgate.net AOPs, such as photocatalysis and Fenton processes, can rapidly oxidize organoarsenic compounds into smaller molecules and eventually mineralize them. researchgate.net For example, the UV/chlorine process has been shown to efficiently degrade roxarsone. nih.gov These methods can be enhanced by plasma systems to simultaneously oxidize the organoarsenic compound to inorganic arsenic and immobilize it in one process. researchgate.net

Nanotechnology offers innovative solutions for arsenic remediation due to the unique properties of nanomaterials. nih.govresearchgate.net

Nano-adsorbents: Nanoparticles of elemental iron, titanium oxide, and iron oxides are effective for arsenic removal. researchgate.net Bio-based nanomaterials, such as those derived from biochar, chitosan, and cellulose, offer eco-friendly and cost-effective alternatives for arsenic adsorption. mdpi.comnih.gov Magnetite (Fe₃O₄) nanoparticles and their composites are particularly advantageous as they can be easily separated from treated water using a magnetic field. researchgate.netnih.gov

Nanofiltration: Membrane-based technologies using nanomaterials are a promising strategy for arsenic removal. nih.govmdpi.com Nanofiltration offers high efficiency at a lower operational cost compared to reverse osmosis. mdpi.com

Photocatalysis: Nanomaterials like TiO₂ and ZnO can be used as photocatalysts in AOPs to degrade organic pollutants. mdpi.comepa.gov

Vitrification is a thermal treatment process that converts contaminated material into a chemically stable, leach-resistant glass-like solid. dundeetechnologies.comsemanticscholar.org This technology effectively sequesters arsenic, integrating it into a stable amorphous glass matrix that can hold up to 20% arsenic. dundeetechnologies.comresearchgate.net The resulting vitrified product meets stringent leaching standards, such as those from the U.S. Environmental Protection Agency, making it a viable option for the long-term stabilization of arsenic-rich waste. dundeetechnologies.commining.comgoogle.com

Future Research Directions and Unaddressed Academic Questions

Elucidation of Undiscovered Biogeochemical Pathways of Methyloxoarsine

This compound is a critical, albeit transient, intermediate in the biogeochemical cycling of arsenic. bohrium.com While the general pathway of arsenic methylation and demethylation is known, the specific microbial and abiotic processes governing the formation, transformation, and degradation of this compound are not fully understood. bohrium.comresearchgate.net

Key Research Questions:

Microbial Diversity: Which specific microbial communities, beyond currently identified model organisms, are the primary producers and transformers of this compound in diverse environments like paddy soils, sediments, and aquatic systems? bohrium.comresearchgate.net

Abiotic Transformations: What is the precise role of abiotic factors, such as interactions with soil components like metal oxides and organic matter, in the transformation and stability of this compound under varying redox conditions? researchgate.netlidsen.com

Environmental Fluxes: How do environmental variables (e.g., pH, temperature, presence of other elements like sulfur and iron) quantitatively impact the production and persistence of this compound, thereby influencing its flux and bioavailability in the ecosystem? lidsen.comnih.gov

Novel Pathways: Are there undiscovered metabolic pathways for this compound synthesis or degradation, particularly in extremophilic organisms or complex microbial consortia?

Future studies should employ advanced meta-omics approaches (metagenomics, metatranscriptomics) to identify the genes and enzymatic machinery responsible for this compound metabolism in complex environmental samples. researchgate.netnih.gov Integrating these molecular techniques with biogeochemical modeling will be crucial for predicting the behavior of this compound under different environmental scenarios. researchgate.net

Development of Advanced Analytical Techniques for Trace Level Detection and Speciation

The accurate measurement of this compound in environmental and biological matrices is exceptionally challenging due to its high reactivity, instability, and typically low concentrations. researchgate.net Developing more robust and sensitive analytical methods is paramount for exposure assessment and for studying its biogeochemical pathways.

The current gold standard for arsenic speciation is high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.govnih.govresearchgate.net This hyphenated technique allows for the separation of different arsenic species followed by highly sensitive elemental detection. omicsonline.orgox.ac.uklongdom.org

Future research should focus on:

Improving Stability: Developing novel sample collection, preservation, and extraction techniques that minimize the transformation of the unstable this compound during analysis. researchgate.net

Enhancing Sensitivity: Innovating new analytical platforms, potentially involving microfluidic devices or advanced mass spectrometry techniques like tandem MS (MS-MS), to lower detection limits to environmentally relevant trace and ultra-trace levels. nih.govmdpi.com

Field-Deployable Sensors: Creating portable and cost-effective sensors for in-situ, real-time monitoring of this compound in water and soil, which would revolutionize environmental monitoring and risk assessment. nih.govnih.gov

Addressing Matrix Effects: Devising better strategies to overcome matrix effects in complex samples (e.g., soil extracts, biological tissues), which can significantly interfere with accurate quantification. ox.ac.uk

| Technique | Principle | Advantages for this compound Analysis | Current Challenges & Future Directions |

|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometry. nih.govomicsonline.org | High sensitivity and specificity; considered the "gold standard" for speciation. nih.gov | High cost; complex instrumentation; requires robust sample preservation to prevent species transformation. researchgate.net Future work aims at miniaturization and improved stability protocols. |

| GC-MS | Gas chromatographic separation after derivatization, followed by mass spectrometry. nih.govnih.gov | Effective for volatile derivatives of organoarsenic species. | Requires derivatization, which can be complex and introduce artifacts; not ideal for thermally unstable compounds. |

| HPLC-HG-AFS | Chromatographic separation, conversion to volatile hydrides, and detection by atomic fluorescence. psanalytical.com | Good sensitivity and more cost-effective than ICP-MS. | Hydride generation efficiency can vary between arsenic species; potential for interferences. |

| Emerging Microfluidic/Electrochemical Sensors | Miniaturized platforms using electrochemical or optical detection. nih.govmdpi.com | Potential for portability, rapid analysis, and low cost. nih.gov | Currently face challenges with sensitivity, selectivity, and real-world sample matrix interference; a key area for future innovation. mdpi.com |

In-depth Mechanistic Understanding of Molecular Interactions in Diverse Biological Models

While it is established that trivalent methylated arsenicals like this compound are highly cytotoxic and genotoxic, the precise molecular mechanisms of their action are not fully elucidated. nih.govmdpi.com This knowledge is critical for understanding arsenic-related diseases and for developing potential therapeutic interventions.

Key areas for future investigation include:

Target Identification: Identifying the specific cellular macromolecules (proteins, lipids, DNA) that are the primary targets of this compound. Its high affinity for sulfhydryl groups suggests proteins are major targets, but the specific proteins and the functional consequences of their modification need to be systematically explored. lidsen.com

Cellular Response Pathways: Delineating the complete signaling pathways activated by this compound exposure, including those related to oxidative stress, mitochondrial dysfunction, DNA damage response, and apoptosis. mdpi.comnih.gov

Genotoxicity Mechanisms: Moving beyond observing DNA damage to understanding the specific types of lesions caused by this compound and how these lesions are processed (or mis-repaired) by cellular DNA repair machinery. nih.govmdpi.com

Comparative Toxicology: Conducting studies across a range of diverse biological models (e.g., different human cell lines, yeast, nematodes, zebrafish) to identify conserved and species-specific mechanisms of toxicity.

Advanced approaches in proteomics can be used to identify protein targets, while systems biology and computational modeling can help to map the complex cellular response networks to this compound exposure.

Innovation in Sustainable Remediation Methodologies

The high toxicity and mobility of trivalent organoarsenicals necessitate the development of effective and sustainable remediation technologies. mdx.ac.ukresearchgate.net Current research often focuses on inorganic arsenic or total arsenic removal, with a need for strategies specifically targeting compounds like this compound. researchgate.net

Future innovation should prioritize:

Targeted Bioremediation: Identifying and engineering microorganisms or microbial consortia with enhanced capabilities to either degrade this compound into less toxic inorganic forms or to sequester it. nih.gov

Advanced Phytoremediation: Investigating and improving plant species that can efficiently take up, translocate, and either detoxify or volatilize methylated arsenic species. This could be enhanced through symbiotic relationships with rhizosphere microbes. frontiersin.orgmdpi.com

Functionalized Sorbents: Designing and synthesizing novel, low-cost sorbent materials, such as modified biochars or nanocomposites, with high specificity and affinity for trivalent organoarsenicals. mdpi.comconsensus.appresearchgate.net The goal is to create materials that can effectively capture this compound from contaminated water and soil. researchgate.net

Integrated Approaches: Developing hybrid remediation systems that combine physical, chemical, and biological methods to create a multi-barrier approach for treating complex contamination scenarios. mdpi.com

| Methodology | Principle | Potential for this compound | Research Gaps & Future Directions |

|---|---|---|---|

| Bioremediation | Use of microorganisms to transform or sequester contaminants. | Microbes with genes like arsI (C-As bond cleavage) could degrade this compound to less toxic inorganic arsenic. bohrium.com | Identifying microbes that are highly efficient specifically against trivalent organoarsenicals in field conditions; optimizing for complex environments. nih.gov |

| Phytoremediation | Use of plants to remove, degrade, or stabilize contaminants. mdpi.com | Certain plants may take up methylated arsenic species, potentially transforming them into volatile, less harmful forms. | Understanding the plant metabolic pathways for organoarsenicals; enhancing uptake and detoxification efficiency through genetic engineering or microbial assistance. frontiersin.org |

| Biochar Adsorption | Use of pyrolyzed biomass to adsorb contaminants onto its surface. researchgate.net | Modified biochar with specific functional groups can have a high affinity for arsenic species, immobilizing them in soil or filtering them from water. consensus.appresearchgate.net | Optimizing biochar properties (feedstock, pyrolysis temperature) for maximum this compound adsorption; assessing long-term stability of sequestered arsenic. mdpi.com |

| Nanomaterials | Use of engineered nanoparticles (e.g., zinc ferrite) for adsorption or catalytic degradation. researchgate.net | High surface area and reactivity can lead to efficient removal from water. | Ensuring environmental safety and sustainability of nanomaterials; scaling up production and application cost-effectively. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing methyloxoarsine in laboratory settings?

- Methodological Answer : this compound synthesis typically involves controlled methylation of inorganic arsenic precursors under anaerobic conditions. Key steps include:

- Purification via distillation or chromatography to isolate the compound .

- Characterization using nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) for arsenic quantification .

- Documentation of purity thresholds (e.g., ≥95% by elemental analysis) to ensure reproducibility .

Q. How can this compound be detected and quantified in biological samples?

- Methodological Answer :

- Liquid Chromatography (LC) : Coupled with ICP-MS to separate and quantify this compound from other arsenic species .

- Quality Control : Include spike-and-recovery experiments to validate extraction efficiency and limit of detection (LOD) calculations .

- Data Reporting : Use standardized units (e.g., µg/L or nmol/g tissue) and disclose calibration curves in supplementary materials .

Q. What experimental frameworks are recommended for assessing this compound toxicity in vitro?

- Methodological Answer :

- Cell Line Selection : Use human-derived cell lines (e.g., HEK293 or HepG2) for relevance to human toxicology .

- Dose-Response Design : Test a range of concentrations (e.g., 0.1–100 µM) with triplicate replicates to establish EC50 values .

- Control Groups : Include positive controls (e.g., arsenic trioxide) and solvent controls to contextualize results .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s genotoxic potential across studies?

- Methodological Answer :

-

Variable Analysis : Compare experimental conditions (e.g., exposure duration, cell type, arsenic speciation) that may explain discrepancies. For example, this compound did not induce p53 in one study , whereas other arsenic compounds did.

-

Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify trends or knowledge gaps .

-

Mechanistic Follow-Up : Use comet assays or γ-H2AX staining to directly assess DNA damage, bypassing indirect markers like p53 .

Table 1 : Comparative Genotoxic Effects of Arsenic Compounds

Compound p53 Induction (Y/N) DNA Damage Observed? Reference This compound No Inconclusive Arsenic Trioxide Yes Yes Dimethylarsinic Acid Yes Yes

Q. What advanced methodologies can elucidate this compound’s mechanism of action in biological systems?

- Methodological Answer :

- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways perturbed by this compound .

- Isotopic Tracing : Use As-labeled this compound to track cellular uptake and metabolic transformation .

- Computational Modeling : Apply density functional theory (DFT) to predict interaction sites with biomolecules like glutathione .

Q. How can researchers ensure reproducibility of this compound studies in line with FAIR data principles?

- Methodological Answer :

- Metadata Standards : Document experimental parameters (e.g., pH, temperature, solvent purity) in machine-readable formats .

- Open Access Repositories : Deposit raw datasets in platforms like Zenodo or Figshare with persistent identifiers (DOIs) .

- Collaborative Validation : Share protocols via platforms like Protocols.io for peer refinement .

Q. What strategies are effective for integrating this compound research into broader arsenic biogeochemical cycles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.